molecular formula C19H14ClN5OS B2840742 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide CAS No. 860787-41-3

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B2840742
CAS No.: 860787-41-3
M. Wt: 395.9 g/mol
InChI Key: BAOGKJTUHZNFOZ-UHFFFAOYSA-N
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Description

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, an indole moiety, and a pyridine carbohydrazide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloroacetyl chloride with thiourea under basic conditions to yield 2-chloro-1,3-thiazole.

    Indole Derivative Preparation: The indole moiety is often prepared by Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.

    Coupling Reaction: The 2-chloro-1,3-thiazole is then coupled with the indole derivative using a suitable base to form the intermediate.

    Hydrazone Formation: Finally, the intermediate is reacted with pyridine-4-carbohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]benzohydrazide
  • N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]thiophene-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

860787-41-3

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c20-19-22-10-15(27-19)12-25-11-14(16-3-1-2-4-17(16)25)9-23-24-18(26)13-5-7-21-8-6-13/h1-11H,12H2,(H,24,26)

InChI Key

BAOGKJTUHZNFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4

solubility

not available

Origin of Product

United States

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